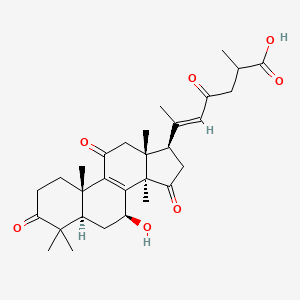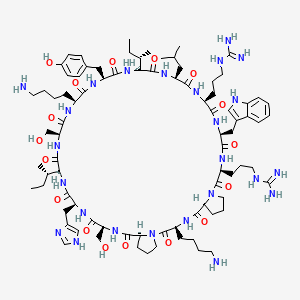
SM5Mfz7fkp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-12, also known as cyclopentadienyl complex, is a type of organometallic compound that features a cyclopentadienyl ligand bonded to a metal center. These compounds are significant in the field of organometallic chemistry due to their unique bonding and structural properties. Cyclopentadienyl complexes are known for their stability and versatility, making them valuable in various chemical transformations and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cyclopentadienyl complexes typically involves the reaction of cyclopentadienyl anions with metal halides. For example, the synthesis of ferrocene (a well-known cyclopentadienyl complex) involves the reaction of cyclopentadienyl sodium with iron(II) chloride in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of cyclopentadienyl complexes often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. The purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyclopentadienyl complexes undergo various types of chemical reactions, including:
Oxidation: These complexes can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the cyclopentadienyl ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ferrocene can lead to the formation of ferrocenium ion, while reduction can yield iron(0) complexes .
Scientific Research Applications
Cyclopentadienyl complexes have a wide range of scientific research applications, including:
Chemistry: They are used as catalysts in various organic reactions, including polymerization and hydrogenation.
Biology: Some cyclopentadienyl complexes exhibit biological activity and are studied for their potential use in medicinal chemistry.
Medicine: Certain cyclopentadienyl complexes are investigated for their anticancer and antimicrobial properties.
Industry: These complexes are used in the production of fine chemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of cyclopentadienyl complexes involves the interaction of the cyclopentadienyl ligand with the metal center, which can influence the reactivity and stability of the complex. The cyclopentadienyl ligand acts as a π-donor, stabilizing the metal center and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparison with Similar Compounds
Cyclopentadienyl complexes can be compared with other organometallic compounds such as:
Ferrocene: A well-known cyclopentadienyl complex with iron as the metal center.
Chromocene: A similar complex with chromium as the metal center.
Cobaltocene: A complex with cobalt as the metal center.
Uniqueness: Cyclopentadienyl complexes are unique due to their stability and versatility. The cyclopentadienyl ligand provides a stable framework that can accommodate various metal centers, leading to a wide range of chemical properties and applications .
Properties
Molecular Formula |
C84H131N25O17 |
|---|---|
Molecular Weight |
1763.1 g/mol |
IUPAC Name |
1-[3-[(3S,6S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-3,30-bis(4-aminobutyl)-24,36-bis[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-33,42-bis(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-39-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-2,5,11,14,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-1,4,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.06,10]octatetracontan-18-yl]propyl]guanidine |
InChI |
InChI=1S/C84H131N25O17/c1-7-47(5)67-79(123)103-59(37-46(3)4)71(115)96-56(23-15-33-92-83(87)88)70(114)101-61(39-50-41-94-54-20-10-9-19-53(50)54)72(116)98-58(24-16-34-93-84(89)90)82(126)108-35-17-25-65(108)77(121)99-57(22-12-14-32-86)81(125)109-36-18-26-66(109)78(122)104-63(43-110)76(120)102-62(40-51-42-91-45-95-51)74(118)107-68(48(6)8-2)80(124)105-64(44-111)75(119)97-55(21-11-13-31-85)69(113)100-60(73(117)106-67)38-49-27-29-52(112)30-28-49/h9-10,19-20,27-30,41-42,45-48,55-68,94,110-112H,7-8,11-18,21-26,31-40,43-44,85-86H2,1-6H3,(H,91,95)(H,96,115)(H,97,119)(H,98,116)(H,99,121)(H,100,113)(H,101,114)(H,102,120)(H,103,123)(H,104,122)(H,105,124)(H,106,117)(H,107,118)(H4,87,88,92)(H4,89,90,93)/t47-,48-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1 |
InChI Key |
IZEYWQHWXBTEIK-POJYALDXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)O)CCCCN)CO)[C@@H](C)CC)CC5=CNC=N5)CO)CCCCN)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)CCCCN)CO)C(C)CC)CC5=CNC=N5)CO)CCCCN)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


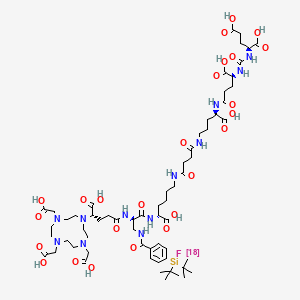
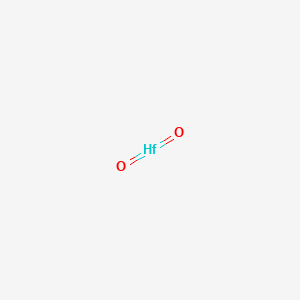
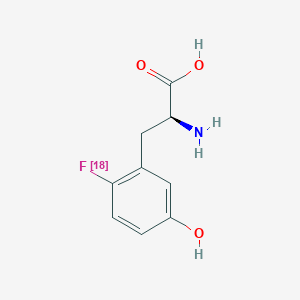
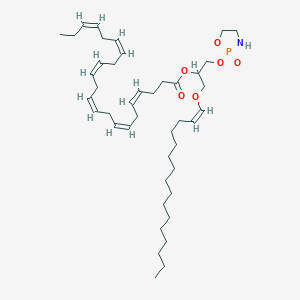
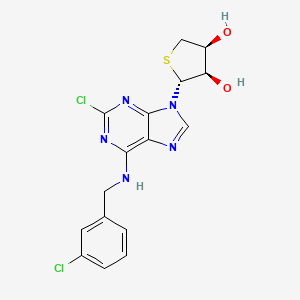
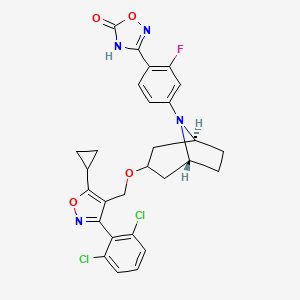
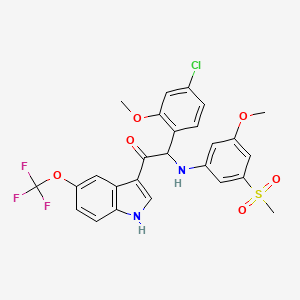

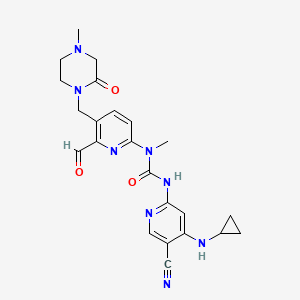
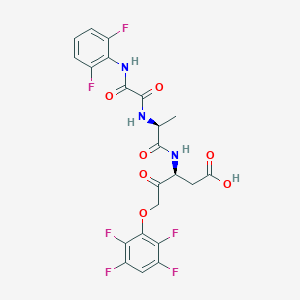
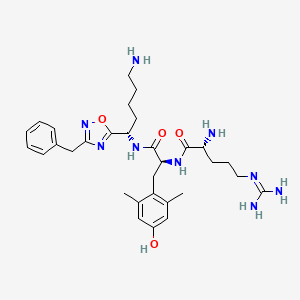
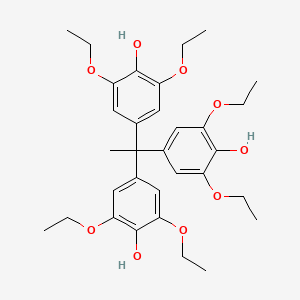
![3-[(4-hydroxy-3,5-dimethylphenyl)methylamino]-5-(4-morpholin-4-ylanilino)-1H-pyrazole-4-carboxamide](/img/structure/B10860890.png)
